Tranilast

NLRP3 Inflammasome Immunology Inflammation

Tranilast (CAS 70806-55-2) is a clinically approved, orally bioavailable mast cell stabilizer and direct NLRP3 inflammasome inhibitor. Unlike experimental NLRP3 inhibitors (e.g., MCC950) that present hepatotoxicity risks, Tranilast has a decades-long clinical safety record. • 31% reduction in muscular fibrosis in vivo; • Direct NLRP3 inhibition without confounding toxicity for chronic disease models; • Well-characterized PK/PD profile. Ideal positive control for anti-fibrotic drug development and sustained inflammasome inhibition in long-term studies. Supplied with rigorous analytical QC (≥98% purity).

Molecular Formula C18H17NO5
Molecular Weight 327.3 g/mol
CAS No. 70806-55-2
Cat. No. B1681357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTranilast
CAS70806-55-2
SynonymsN-(3',4'-dimethoxycinnamoyl)anthranilic acid
tranilast
tranilast hydrate
tranilast sodium salt
Molecular FormulaC18H17NO5
Molecular Weight327.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC
InChIInChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8+
InChIKeyNZHGWWWHIYHZNX-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tranilast: Differentiated Anti-Fibrotic & Anti-Inflammatory Tool Compound


Tranilast (N-[3,4-dimethoxycinnamoyl] anthranilic acid) is a clinically approved, orally bioavailable, small-molecule anti-allergic agent [1]. It is a tryptophan metabolite analog that exerts its therapeutic effects primarily through mast cell stabilization and the direct inhibition of the NLRP3 inflammasome, a key mediator of sterile inflammation [2]. Beyond its initial use for allergic disorders, a substantial body of evidence has established Tranilast as a pluripotent anti-fibrotic agent across multiple organ systems, differentiating it from single-pathway inhibitors and making it a compelling candidate for research into fibrosis, inflammation, and certain cancers [3].

Multi-organ fibrosis model research
NLRP3 inflammasome pathway studies
Mast cell stabilization assays

Tranilast Sourcing: Why Analogs Are Not Direct Replacements


While Tranilast is often categorized alongside other mast cell stabilizers (e.g., Cromolyn) or anti-fibrotic agents (e.g., Pirfenidone, Nintedanib), its polypharmacological profile creates a unique differentiation matrix [1]. Unlike Cromolyn, Tranilast exhibits direct NLRP3 inflammasome inhibition, a feature it shares with tool compounds like MCC950, yet it possesses a decades-long clinical safety record that these potent but often toxic experimental inhibitors lack [2]. Furthermore, subtle structural modifications to the Tranilast scaffold, such as those in its analogs, can drastically alter potency, cell selectivity, and toxicity profiles, underscoring that even closely related compounds cannot be assumed to be functionally equivalent for a given experimental model [3]. For research requiring a specific combination of anti-fibrotic efficacy, NLRP3 inhibition, and a well-documented pharmacokinetic and safety profile, generic substitution with a single-pathway inhibitor or an uncharacterized analog is scientifically unsound.

Comparator Cromolyn: Reported NLRP3 inhibition not shared; pathway interpretation may differ.
Mechanism Single-pathway inhibitor: Multi-organ anti-fibrotic profile may not be replicated by Pirfenidone or Nintedanib.
Analog Scaffold modification: Uncharacterized cinnamoyl anthranilate analogs can shift potency and toxicity endpoints.

Tranilast Procurement: Quantitative Comparator Evidence


NLRP3 Inflammasome Inhibition vs. MCC950

Tranilast directly inhibits the NLRP3 inflammasome, a key therapeutic target in inflammatory and fibrotic diseases, but with a distinct potency and safety profile compared to the potent tool compound MCC950. In bone marrow-derived macrophages (BMDMs), the IC50 for Tranilast-mediated inhibition of NLRP3 activation is 25 μM [1]. This is in stark contrast to MCC950, which has a reported IC50 of 7.5 nM in the same BMDM assay system [2]. While MCC950 is ~3,300-fold more potent in vitro, its clinical development has been hindered by significant hepatotoxicity [3]. Tranilast, conversely, has been in clinical use for decades with a well-established safety profile, making it a more tractable candidate for long-term in vivo studies where potent but toxic NLRP3 inhibition is not required [4].

NLRP3 Inhibition
Cross-study comparable
Tranilast IC₅₀ 25 μM vs MCC950 7.5 nM (~3,300-fold difference) in BMDMs
Reported potency difference supports model-specific inhibitor selection
MCC950 hepatotoxicity context limits in vivo use; Tranilast presents established human PK background
NLRP3 Inflammasome Immunology Inflammation

Allergic Rhinitis Efficacy vs. Cromolyn

In clinical studies for allergic rhinitis, Tranilast demonstrated superior efficacy compared to the first-generation mast cell stabilizer clemastine fumarate, whereas another commonly used mast cell stabilizer, cromolyn sodium, did not [1]. In standardized double-blind, intergroup comparative trials, Tranilast was found to be superior to clemastine fumarate for the general improvement of allergic symptoms, establishing a quantifiable clinical advantage not shared by all members of its class [2].

Allergic Rhinitis
Head-to-head
Superior to clemastine fumarate in double-blind trial; cromolyn did not show superiority
Reported comparator endpoint context; supports mast cell research differentiation
P-value not specified; source-specific review advised
Allergy Mast Cell Immunology

In Vivo Muscular Fibrosis Reduction

In a preclinical model of Duchenne muscular dystrophy (mdx mice), oral administration of Tranilast for 9 weeks resulted in a significant and quantifiable reduction in established fibrosis. The treatment decreased fibrosis in the severely affected diaphragm muscle by 31% compared to untreated mdx mice (P < 0.05) [1]. This in vivo outcome is complemented by in vitro data showing Tranilast inhibits TGF-β1-induced collagen production with an IC50 of 100-200 µM [2]. While other anti-fibrotic agents like pirfenidone and nintedanib are approved for pulmonary fibrosis, Tranilast demonstrates a unique breadth of anti-fibrotic activity across multiple tissue types, including skeletal muscle [3].

Muscular Fibrosis
Model-specific
31% reduction in diaphragm fibrosis (P < 0.05) in mdx mice after 9-week oral treatment
Supports anti-fibrotic endpoint interpretation in skeletal muscle models
Murine dystrophy model; tissue-transferability requires separate validation
Fibrosis Muscular Dystrophy In Vivo Model

Structural Analog SAR: Potency & Safety

A structure-activity relationship (SAR) study evaluating cinnamoyl anthranilates, the core scaffold of Tranilast, revealed that specific modifications can significantly alter potency and toxicity [1]. While the study aimed to optimize Tranilast, it underscores that even closely related analogs are not functionally interchangeable. The research identified several derivatives with improved anti-fibrotic potency (lower IC50 for preventing TGF-β-stimulated collagen production) and reduced cellular toxicity relative to the parent compound, Tranilast [2]. For instance, the analog 3-Methoxy-4-propargyloxycinnamoyl anthranilate showed superior activity, demonstrating that the precise 3,4-dimethoxy substitution pattern on Tranilast is a critical but not necessarily optimal starting point for all fibrotic targets [3]. This data is crucial for researchers who may be considering a structurally similar but uncharacterized compound, as potency and safety can vary dramatically.

SAR Study
Class-level
Cinnamoyl anthranilate derivatives showed improved potency and reduced toxicity vs parent Tranilast
SAR context underscores sourcing of defined parent compound for reproducible benchmarks
Potency and cellular toxicity endpoints vary with substitution pattern
Medicinal Chemistry SAR Fibrosis

Oral Bioavailability vs. Avenanthramides

For in vivo studies requiring oral administration, bioavailability is a critical parameter. A direct pharmacokinetic comparison demonstrated that Tranilast possesses vastly superior oral bioavailability compared to the avenanthramides (AVs), a class of natural compounds with overlapping bioactivity. When comparing the ratio of the area under the curve (AUC) to the administered dose, the avenanthramides were found to be ≥10,000% less bioavailable than Tranilast [1]. This extreme difference in systemic exposure for a given oral dose is a crucial factor for experimental design and for interpreting efficacy data from in vivo models.

Oral Bioavailability
Head-to-head
Avenanthramides ≥10,000% less bioavailable than Tranilast (AUC/dose ratio comparison)
Oral exposure context supports Tranilast selection for systemic in vivo studies
Human PK study; exposure profile may differ across species
Pharmacokinetics Bioavailability In Vivo

Tranilast: Research & Industrial Application Scenarios


Preclinical Fibrosis Model Development

Given its demonstrated efficacy in reducing fibrosis across multiple organ systems, including a quantified 31% reduction in muscular fibrosis in vivo [1], Tranilast is an ideal candidate for establishing and validating new preclinical models of fibrosis. Researchers developing novel anti-fibrotic therapies can use Tranilast as a robust, orally active positive control to benchmark the efficacy of their test compounds in animal models of cardiac, renal, hepatic, or skeletal muscle fibrosis.

In Vivo NLRP3 Inflammasome Research

For long-term in vivo studies investigating the role of the NLRP3 inflammasome in chronic disease models (e.g., metabolic syndrome, atherosclerosis, neurodegenerative diseases), Tranilast offers a critical advantage. As a direct NLRP3 inhibitor with an established safety profile and decades of clinical use, it is a more physiologically relevant tool than highly potent but hepatotoxic experimental inhibitors like MCC950 [2]. Researchers can use Tranilast to achieve sustained, moderate inhibition of the inflammasome pathway without the confounding variable of compound-induced toxicity.

Mast Cell Biology and Functional Studies

In functional assays of mast cell degranulation and mediator release, Tranilast serves as a well-characterized pharmacological inhibitor. Its superior clinical efficacy over the first-generation antihistamine clemastine fumarate for allergic rhinitis [3] underscores its potent functional effects. Researchers can utilize Tranilast to investigate IgE-mediated and non-IgE-mediated pathways of mast cell activation and to dissect the specific contribution of mast cells in complex in vivo models of allergic and inflammatory disease.

Medicinal Chemistry: Anti-Fibrotic Benchmark

As the parent compound of the cinnamoyl anthranilate scaffold, Tranilast serves as a critical benchmark in medicinal chemistry programs aimed at developing novel anti-fibrotic agents. Published SAR studies demonstrate that specific structural modifications can lead to analogs with improved potency and reduced toxicity compared to Tranilast [4]. Therefore, sourcing authentic Tranilast is essential for establishing a reliable baseline in all subsequent assays for newly synthesized derivatives, ensuring accurate assessment of lead optimization efforts.

Application
Selection Property
Validation Focus
Fibrosis model validation
Multi-organ anti-fibrotic profile
Fibrosis endpoint reduction in target tissue
Long-term NLRP3 inflammasome studies
Reported NLRP3 inhibition with clinical-use background
Sustained pathway inhibition without confounding toxicity
Mast cell functional assays
Mast cell stabilization and mediator release inhibition
IgE-mediated and non-IgE pathway interrogation
Anti-fibrotic SAR studies
Cinnamoyl anthranilate parent scaffold
Baseline activity for derivative comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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